molecular formula C8H9F2NO2S B12764544 4-Methylphenyl-difluoromethanesulfonamide CAS No. 803728-11-2

4-Methylphenyl-difluoromethanesulfonamide

Cat. No.: B12764544
CAS No.: 803728-11-2
M. Wt: 221.23 g/mol
InChI Key: QPMHTUPJLAWJAW-UHFFFAOYSA-N
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Description

4-Methylphenyl-difluoromethanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a difluoromethanesulfonamide group attached to a 4-methylphenyl ring. This compound has garnered interest due to its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl-difluoromethanesulfonamide typically involves the reaction of 4-methylphenylamine with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl-difluoromethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like acetonitrile or dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.

Scientific Research Applications

4-Methylphenyl-difluoromethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylphenyl-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate’s access. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is detrimental.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)difluoromethanesulfonamide
  • N-(difluoromethyl)-4-methylphenylsulfonamido-pyridinium trifluoromethanesulfonate

Uniqueness

4-Methylphenyl-difluoromethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target enzymes, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

CAS No.

803728-11-2

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

difluoro-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-6-2-4-7(5-3-6)8(9,10)14(11,12)13/h2-5H,1H3,(H2,11,12,13)

InChI Key

QPMHTUPJLAWJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(F)(F)S(=O)(=O)N

Origin of Product

United States

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